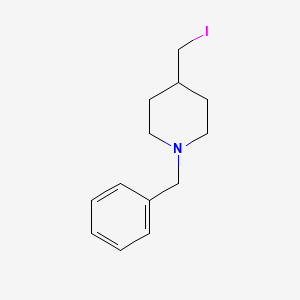

1-Benzyl-4-(iodomethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(iodomethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18IN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBYZGPKNVHPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CI)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Iodomethyl Piperidine and Analogous Piperidine Scaffolds

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.gov While typically employed for the coupling of aryl or vinyl halides with organoboron compounds, it has been extended to include benzyl (B1604629) halides. nih.gov In the context of 1-benzyl-4-(iodomethyl)piperidine, the iodomethyl group can potentially react with an arylboronic acid or its ester in the presence of a palladium catalyst and a base to form a 1-benzyl-4-(arylmethyl)piperidine derivative. nih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the benzyl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.gov

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.org The reaction of benzyl halides with alkenes has been reported, suggesting that this compound could undergo a similar transformation. nih.gov This would involve the reaction of the iodomethyl group with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a 4-(alkenylmethyl)piperidine derivative. rsc.orgnih.gov The mechanism of the Heck reaction typically involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the final product. libretexts.org

Other Metal-Catalyzed Transformations of Iodinated Piperidines

Beyond Suzuki-Miyaura and Heck reactions, other metal-catalyzed transformations can be envisioned for iodinated piperidines. For instance, copper-catalyzed coupling reactions have been shown to be effective for the Suzuki-Miyaura coupling of benzyl halides with arylboronates. rsc.org This offers an alternative to palladium-based systems. Furthermore, other transition metals have been utilized in a variety of coupling reactions for the synthesis of complex molecules, and these methodologies could potentially be applied to this compound to generate novel derivatives. uva.esnih.gov

Radical Reactions and Intramolecular Cyclizations Initiated by the Iodomethyl Group

Functional Group Interconversions at the Piperidine Ring and Benzyl (B1604629) Moiety of this compound

The structure of this compound allows for selective modifications at both the piperidine nitrogen and the protective benzyl group. These transformations are critical for elaborating the core structure into more complex target molecules.

The most common functional group interconversion involving the benzyl moiety is its removal, a process known as debenzylation. This reaction is typically accomplished through catalytic hydrogenation, which cleaves the benzylic C-N bond to yield the secondary amine, 4-(iodomethyl)piperidine. This unmasks the piperidine nitrogen, allowing for subsequent derivatization.

Transformations on the piperidine ring itself, beyond N-debenzylation, can also be envisioned. For instance, oxidation of the piperidine ring could lead to the formation of piperidinone derivatives. Furthermore, the nitrogen atom's lone pair of electrons allows it to participate in reactions. A notable example, observed with the analogous chloro-compound, is its intramolecular participation in substitution reactions at the adjacent halomethyl group. This leads to the formation of a bicyclic azoniabicyclo[2.2.1]heptane intermediate, which dramatically influences the reaction's outcome. thieme-connect.com

The following table summarizes key functional group interconversions.

| Starting Material | Reagent(s) and Conditions | Product(s) | Transformation Type |

| This compound | H₂, Catalyst (e.g., Pd/C) | 4-(Iodomethyl)piperidine | N-Debenzylation |

| 1-Benzyl-4-(hydroxymethyl)piperidine | Thionyl chloride (SOCl₂) | 1-Benzyl-4-(chloromethyl)piperidine hydrochloride | Alcohol to Alkyl Halide |

| 1-Benzyl-4-(chloromethyl)piperidine | NaI, Acetone | This compound | Finkelstein Reaction (Halogen Exchange) |

| N-Benzyl ethyl isonipecotate | Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride) | (1-Benzyl-4-piperidyl)methanol | Ester Reduction |

This table presents common transformations related to the synthesis and reactivity of the title compound and its precursors. thieme-connect.comvanderbilt.educhemicalbook.com

Stereochemical Aspects and Regioselectivity in Reactions of this compound

The stereochemical and regioselective outcomes of reactions involving this compound are largely dictated by its inherent structure and the participation of the piperidine nitrogen.

Stereochemical Aspects: this compound itself is an achiral molecule. The piperidine ring typically adopts a stable chair conformation, with the bulky 1-benzyl and 4-(iodomethyl) groups preferentially occupying equatorial positions to minimize steric strain. While the starting material is achiral, reactions can introduce new stereocenters. For instance, reactions at the exocyclic methylene carbon or at the piperidine ring carbons could potentially generate chiral products. The stereochemical course of such reactions would depend on the mechanism and the nature of the reagents used. For example, the use of chiral catalysts or reagents in reactions involving the piperidine scaffold has been shown to produce specific stereoisomers in related systems. whiterose.ac.ukmdpi.com

Regioselectivity: The regioselectivity of nucleophilic substitution is the most significant aspect of this compound's reactivity. While a simple SN2 reaction would involve a direct attack of a nucleophile on the iodomethyl carbon, the presence of the tertiary amine in the piperidine ring introduces a more complex reaction pathway.

Research on the analogous compound, 1-benzyl-4-(chloromethyl)piperidine, demonstrates that its reaction with nucleophiles like purines does not proceed via direct substitution. thieme-connect.com Instead, the reaction is initiated by an intramolecular cyclization where the piperidine nitrogen attacks the chloromethyl group, displacing the chloride ion. This forms a strained, bicyclic quaternary ammonium (B1175870) salt, the 1-benzyl-1-azoniabicyclo[2.2.1]heptane intermediate. thieme-connect.com

This transient intermediate is highly reactive and is subsequently attacked by the external nucleophile. Crucially, the nucleophilic attack can occur at two distinct positions:

Attack at the original CH₂ group: This breaks one of the C-N bonds of the bicyclic system and results in the expected piperidine product.

Attack at one of the bridgehead carbons: This pathway leads to the cleavage of the original piperidine ring and the formation of a rearranged N-benzylpyrrolidine derivative. thieme-connect.com

This mechanistic complexity means that reactions intended to simply substitute the iodine atom can yield a mixture of products with different ring structures (piperidine vs. pyrrolidine), a critical consideration for synthetic planning. The ratio of these products is influenced by the reaction conditions and the nature of the nucleophile. This intramolecular participation, leading to rearranged products, highlights the importance of considering neighboring group effects when predicting the regiochemical outcome of reactions with this compound.

Applications of 1 Benzyl 4 Iodomethyl Piperidine As a Versatile Research Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the iodomethyl group makes 1-Benzyl-4-(iodomethyl)piperidine an ideal precursor for assembling complex molecular frameworks. Its ability to act as a potent alkylating agent is central to its application in forming spirocyclic, fused, and polycyclic systems.

Spiro-piperidines, which feature a common atom in two rings, have gained significant attention in drug discovery as they introduce three-dimensionality into molecular design. whiterose.ac.uk The synthesis of these structures often begins with simpler precursors like 1-benzyl-4-piperidone. For instance, new dihydrospiro[quinoline-2,4'-piperidines] have been synthesized through a two-step route starting from 1-benzyl-4-piperidone imines. researchgate.net Another approach involves the Strecker reaction on 1-benzyl-4-piperidone, followed by cyclization to create spirocyclic imidazolinones. nih.gov

Theoretically, this compound can serve as a key building block in alternative pathways to spirocycles. One potential strategy involves the alkylation of a cyclic nucleophile, such as a β-keto ester or malonate derivative, with this compound. A subsequent intramolecular alkylation or condensation reaction could then form the second ring, pivoting on the carbon atom adjacent to the piperidine (B6355638) ring, thus creating the spirocyclic center. This approach provides a convergent route to complex spiro-piperidines. Research on 1-benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives, which act as co-potentiators for CFTR mutants, highlights the therapeutic potential of such spirocyclic systems. nih.gov

Fused heterocyclic systems containing a piperidine ring are central to many pharmacologically active compounds. The synthesis of these molecules often involves the cyclization of substituents on the piperidine ring. For example, research has described the alkylation of 1-alkyl-4-piperidones to produce 3-acetonyl-4-piperidones, which can then be cyclized to form hexahydropyrindin-6-one, a fused heterocyclic system. rsc.org

This compound provides a direct route for introducing a reactive side chain that can be used to construct a fused ring. By reacting the iodomethyl compound with a nucleophile that also contains a latent reactive site (e.g., an amine with a protected hydroxyl group or a carbanion precursor), a tethered intermediate can be formed. Deprotection and subsequent intramolecular cyclization would then yield the desired fused heterocyclic structure. This strategy is exemplified in the synthesis of fused tricyclic piperazine (B1678402) and piperidine derivatives, which have been evaluated as potential multireceptor atypical antipsychotics. nih.gov

The development of complex polycyclic molecules is crucial for probing biological systems and discovering new therapeutic agents. The 1-benzylpiperidine (B1218667) scaffold is a common feature in these architectures. A notable example is Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), a potent acetylcholinesterase inhibitor with a complex polycyclic structure. nih.gov Its synthesis typically involves the reaction of 1-benzyl-4-piperidinecarboxaldehyde with 5,6-dimethoxy-1-indanone.

This compound offers a convergent and powerful tool for building such polycyclic systems. It can be used to alkylate a pre-formed ring system or a complex nucleophile, thereby joining the piperidine moiety to another cyclic fragment in a single step. For example, the anion of an indanone or a related polycyclic ketone could be alkylated with this compound to directly form the carbon-carbon bond necessary for creating structures analogous to Donepezil. This highlights the potential of this reagent in the modular synthesis of complex probes for chemical biology.

Development of Chemical Probes and Ligands for Mechanistic Biochemical Studies

The 1-benzylpiperidine motif is a well-established pharmacophore that interacts with various biological targets. The use of this compound as a synthetic intermediate allows for the strategic attachment of this key scaffold to other molecular fragments to create highly specific ligands and probes for biochemical research.

Derivatives of 1-benzylpiperidine are known to bind to a range of receptors, including sigma (σ) and dopamine (B1211576) receptors. For instance, novel 4-benzylpiperazine ligands have been developed as high-affinity ligands for the σ1 receptor, which is a target for imaging and therapeutics related to neurological disorders. nih.gov Similarly, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, synthesized from 1-benzyl-4-piperidone, shows affinity for the human dopamine D2 receptor. mdpi.com

The reactive iodomethyl group of this compound makes it an excellent synthon for creating novel receptor ligands. It can be used to alkylate amines, phenols, or thiols within a core structure known to have some affinity for a target receptor. This modular approach allows for the rapid generation of a library of candidate ligands where the 1-benzylpiperidine group is systematically positioned to explore the binding pocket. For example, reacting it with various substituted anilines or piperazines could yield potent σ1 receptor ligands or dopamine receptor modulators for use in in vitro binding assays and ex vivo autoradiography studies.

Table 1: Examples of Benzylpiperidine/piperazine Derivatives and their Receptor Binding Affinities This table presents data for compounds structurally related to those that could be synthesized using this compound as a scaffold.

| Compound Class | Target Receptor | Example Ligand | Binding Affinity (Ki) |

|---|---|---|---|

| 4-Benzylpiperazine nih.gov | σ1 | BP-I | 0.91 nM |

| 4-Benzylpiperazine nih.gov | σ2 | BP-I | 61 nM |

Exploration in Enzyme Inhibitor Research (e.g., acetylcholinesterase, α-glucosidase) in a research context

The 1-benzylpiperidine structure is a cornerstone in the design of potent enzyme inhibitors, particularly for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Extensive research has led to the development of numerous inhibitors based on this scaffold. nih.govnih.gov One of the most potent AChE inhibitors, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), has an IC50 value of 5.7 nM. nih.gov Other series, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have also shown exceptionally high potency. nih.gov

This compound can be envisioned as a key intermediate in the synthesis of novel AChE inhibitors. The iodomethyl group can be used to connect the benzylpiperidine headgroup, which typically interacts with the peripheral anionic site (PAS) of AChE, to other moieties that bind to the catalytic active site (CAS). This modular assembly allows for the systematic optimization of the linker and the CAS-binding fragment.

In the context of α-glucosidase inhibition, a target for managing type 2 diabetes, piperidine derivatives are also of significant interest. nih.gov While direct examples using the this compound scaffold are not prominent, related structures like phthalimide-benzenesulfonamide hybrids incorporating a 4-benzylpiperidine (B145979) moiety have demonstrated high inhibitory activity against α-glucosidase. nih.gov This suggests that using this compound to introduce the piperidine core into various pharmacophores is a viable strategy for discovering new α-glucosidase inhibitors.

Table 2: Research Findings on Enzyme Inhibition by Benzylpiperidine Derivatives This table presents data for compounds containing the 1-benzylpiperidine core, illustrating the potential of derivatives synthesized from this compound.

| Compound | Target Enzyme | Inhibition (IC50) | Selectivity |

|---|---|---|---|

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride nih.gov | Acetylcholinesterase (AChE) | 1.2 nM | ~34,700-fold selective over BuChE |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) nih.gov | Acetylcholinesterase (AChE) | 5.7 nM | 1250-fold selective over BuChE |

| N-(1-(4-benzylpiperidin-1-yl)-3-(1,3-dioxoisoindolin-2-yl)propylidene)benzenesulfonamide (4i) nih.gov | α-glucosidase | High inhibitory activity | Not specified |

Role in Targeted Protein Degradation Research (e.g., PROTAC precursors)

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern pharmacology. PROTACs are heterobifunctional molecules that consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The chemical structure of this compound makes it an excellent candidate for the synthesis of PROTAC linkers. The iodomethyl group at the 4-position of the piperidine ring serves as a highly reactive electrophilic handle. This allows for straightforward nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, which are commonly present on either the POI ligand or the E3 ligase ligand. This reactivity facilitates the covalent attachment of the piperidine scaffold to either end of the PROTAC molecule, thereby forming a key part of the linker.

The piperidine ring itself can impart favorable properties to the PROTAC linker. Compared to more flexible aliphatic chains, the semi-rigid nature of the piperidine scaffold can help to pre-organize the PROTAC into a conformation that is optimal for forming a stable and productive ternary complex. Furthermore, the nitrogen atom within the piperidine ring can be protonated at physiological pH, potentially improving the solubility and pharmacokinetic properties of the resulting PROTAC. The benzyl (B1604629) group on the piperidine nitrogen serves as a stable protecting group during the initial synthetic steps, preventing unwanted side reactions. This group can be readily removed later in the synthesis, if desired, to allow for further functionalization at the nitrogen atom.

The following table illustrates a representative synthetic step where this compound could be used to construct a PROTAC linker.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | A molecule containing a primary amine (R-NH2) | 1-Benzyl-4-((alkylamino)methyl)piperidine | Nucleophilic Substitution |

This reaction demonstrates the ease with which the this compound scaffold can be incorporated into a larger molecule, highlighting its utility as a versatile building block in the modular synthesis of PROTACs and other chemical probes for targeted protein degradation research.

Contributions to Advanced Organic Materials Research

The unique chemical properties of this compound also lend themselves to the development of advanced organic materials. The incorporation of specific functional groups into polymers and other materials can dramatically alter their physical and chemical properties, leading to novel applications in areas such as catalysis, separation science, and drug delivery. The reactive iodomethyl group of this compound provides a convenient anchor point for grafting the benzylpiperidine moiety onto a variety of material backbones.

For example, polymers containing pendant piperidine groups can exhibit interesting properties. The basic nitrogen atom of the piperidine can act as a solid-supported base or a ligand for metal catalysts. The presence of the benzyl group can influence the polymer's solubility and thermal stability. By using this compound as a monomer or a post-polymerization modification reagent, materials scientists can create functional polymers with precisely controlled structures and properties.

One potential application is in the development of functional resins for chromatography or solid-phase synthesis. A polymer backbone, such as polystyrene, can be functionalized with nucleophilic groups that can then react with this compound. The resulting material would have pendant benzylpiperidine groups that could be used to interact with other molecules or to catalyze chemical reactions.

The table below outlines a hypothetical reaction for the functionalization of a polymer with this compound.

| Reactant 1 | Reactant 2 | Product | Application |

| Polymer with nucleophilic side chains (e.g., Poly(4-vinylphenol)) | This compound | Polymer with pendant 1-benzyl-4-(oxymethyl)piperidine side chains | Functional material for catalysis or separation |

In this example, the iodomethyl group reacts with the hydroxyl groups of the poly(4-vinylphenol) to form a stable ether linkage. This method allows for the straightforward preparation of a functional material that combines the processability of a polymer with the chemical reactivity of the benzylpiperidine moiety. The versatility of this approach opens up new avenues for the design and synthesis of a wide range of advanced organic materials with tailored properties and applications.

Spectroscopic and Structural Elucidation Methodologies in Research on 1 Benzyl 4 Iodomethyl Piperidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Benzyl-4-(iodomethyl)piperidine, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the piperidine (B6355638) ring protons, and the protons of the benzyl and iodomethyl groups. The chemical shifts and coupling patterns of the piperidine protons would be particularly informative for determining the conformational preference of the piperidine ring, which typically adopts a chair conformation. In related N-benzylpiperidine derivatives, the benzylic protons typically appear as a singlet in the range of δ 3.5-3.6 ppm. The piperidine ring protons would present as a complex series of multiplets, with the protons at C2 and C6 appearing at approximately δ 2.7-2.9 ppm and the protons at C3 and C5 resonating at lower fields. The iodomethyl group (-CH₂I) protons are anticipated to appear as a doublet, with a chemical shift influenced by the electronegative iodine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments in the molecule. The aromatic carbons of the benzyl group would be observed in the typical downfield region (δ 120-140 ppm). The benzylic carbon is expected around δ 63 ppm, while the piperidine ring carbons would resonate in the range of δ 25-55 ppm. The carbon of the iodomethyl group is expected to be significantly shielded by the iodine atom, appearing at a characteristic upfield chemical shift. For instance, in 1-benzylpiperidine (B1218667), the carbon signals are observed at δ 138.6 (quaternary aromatic), 129.4, 128.2, 126.9 (aromatic CH), 64.0 (benzylic CH₂), 54.6 (piperidine C2/C6), and 26.1, 24.5 (piperidine C3/C5, C4) ppm. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. These techniques would definitively establish the substitution pattern on the piperidine ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic Protons | 7.20 - 7.40 (m, 5H) | 127.0 - 139.0 |

| Benzyl CH₂ | ~ 3.5 (s, 2H) | ~ 63.0 |

| Piperidine CH (C4) | Multiplet | ~ 35.0 - 40.0 |

| Piperidine CH₂ (C2, C6) | Multiplets | ~ 53.0 - 55.0 |

| Piperidine CH₂ (C3, C5) | Multiplets | ~ 30.0 - 32.0 |

| Iodomethyl CH₂ | Doublet | ~ 5.0 - 10.0 |

Note: These are estimated values based on data from structurally similar compounds and are subject to variation based on solvent and experimental conditions.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Mass Determination

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic components, C=C stretching for the aromatic ring, and C-N stretching for the tertiary amine. The C-I stretching vibration would likely appear in the fingerprint region at lower wavenumbers. For comparison, the IR spectrum of 4-benzylpiperidine (B145979) shows characteristic peaks that can be referenced. nist.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and obtaining information about the fragmentation pattern of the molecule, which aids in structural confirmation. For this compound (C₁₃H₁₈IN), the expected monoisotopic mass is approximately 329.05 g/mol . The mass spectrum would likely show the molecular ion peak [M]⁺. A prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group. Other characteristic fragments would arise from the cleavage of the piperidine ring and the loss of the iodomethyl group. GC-MS is a particularly useful technique for analyzing such compounds. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography provides the most definitive structural information for a crystalline solid. nih.gov If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would reveal its precise three-dimensional structure, including bond lengths, bond angles, and torsional angles. This technique would unequivocally confirm the connectivity of the atoms and determine the conformation of the piperidine ring in the solid state. For related benzylpiperidine derivatives, X-ray crystallography has been used to confirm the chair conformation of the piperidine ring. researchgate.net

Chromatographic Techniques (e.g., TLC, HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for qualitative analysis. It can be employed to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. The choice of eluent would be optimized to achieve good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of non-volatile compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like formic or phosphoric acid for improved peak shape), would be suitable for assessing the purity of this compound. sielc.comsielc.comsielc.com The retention time and peak purity can be used to confirm the identity and quantify the compound.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent analytical tool. Given the likely properties of this compound, GC analysis would be feasible. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. avantorsciences.com GC coupled with a flame ionization detector (FID) can be used for quantitative purity assessment, while GC coupled with a mass spectrometer (GC-MS) provides both retention time and mass spectral data for definitive identification.

Interactive Data Table: Typical Chromatographic Conditions for Analysis of Benzylpiperidine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate/Hexane mixtures | UV light (254 nm) | Reaction monitoring |

| HPLC | C18 (Reverse Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) | Purity assessment, quantification |

| GC | 5% Phenyl-methylpolysiloxane | Helium | FID, MS | Purity assessment, identification |

Computational and Theoretical Investigations of 1 Benzyl 4 Iodomethyl Piperidine

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Frontier Orbitals

Currently, there are no specific DFT calculation results available in the public domain for 1-Benzyl-4-(iodomethyl)piperidine. A theoretical study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Subsequent calculations would determine electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This data would provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Molecular Docking Studies for Predicting Ligand-Protein Interactions in a Research Setting

No molecular docking studies featuring this compound have been identified in the surveyed literature. Such studies are common for structurally related compounds, like the Alzheimer's drug Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine), to predict how they bind to protein targets. nih.gov A hypothetical docking study of this compound would require a specific protein target. The analysis would predict the preferred binding pose and calculate a binding affinity score, estimating the strength of the interaction. Key interactions, such as hydrogen bonds or hydrophobic contacts between the ligand and amino acid residues in the protein's active site, would be identified.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

There is no published research on the molecular dynamics (MD) simulations of this compound. MD simulations are used to study the movement of atoms and molecules over time, providing a view of the compound's conformational flexibility and dynamic behavior in different environments (e.g., in a solvent or bound to a protein). For a molecule like this, MD could reveal the accessible conformations of the piperidine (B6355638) ring and the orientation of the benzyl (B1604629) and iodomethyl groups, which is critical for understanding its interactions with other molecules.

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions and Crystal Packing

A Hirshfeld surface analysis requires crystallographic information file (CIF) data from single-crystal X-ray diffraction. As no crystal structure for this compound appears to be available, no such analysis has been performed. This technique is used to visualize and quantify the intermolecular interactions within a crystal lattice. nih.gov The analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing arrangement.

Future Research Directions and Unexplored Potential of 1 Benzyl 4 Iodomethyl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 1-benzyl-4-(iodomethyl)piperidine and its analogs often relies on multi-step procedures that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of more efficient, economical, and environmentally benign methodologies.

A promising direction is the exploration of one-pot synthesis strategies. mdpi.com These approaches, which combine multiple reaction steps into a single operation, can significantly reduce reaction times, minimize purification steps, and decrease solvent usage. mdpi.com For instance, a one-pot process could involve the direct conversion of a readily available starting material, such as 1-benzyl-4-piperidone, to this compound, bypassing the isolation of intermediates. google.comchemicalbook.com

Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic routes. This includes the use of water as a solvent, the development of reusable catalysts, and the minimization of hazardous byproducts. rsc.org Research into solid-phase synthesis techniques could also offer a more sustainable and automated approach to generating libraries of this compound derivatives for high-throughput screening.

| Synthetic Approach | Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, fewer purification steps, less solvent waste. mdpi.com | Development of tandem reactions and domino cyclizations. |

| Green Chemistry | Environmentally friendly, use of renewable resources, safer processes. rsc.org | Water-based reactions, reusable catalysts, solvent-free conditions. |

| Solid-Phase Synthesis | Amenable to automation, high-throughput library generation. | Development of suitable linkers and cleavage strategies. |

Exploration of Advanced Functionalization Strategies at the Piperidine (B6355638) Ring and Benzyl (B1604629) Moiety

The true potential of this compound lies in its capacity for diverse functionalization. The piperidine ring and the benzyl moiety offer multiple sites for modification, enabling the creation of a vast chemical space with a wide range of properties.

Future research will likely focus on late-stage functionalization, a strategy that introduces chemical modifications at a late stage in the synthesis. This approach is particularly valuable for rapidly generating analogs with improved biological activity or material properties. Techniques such as C-H activation will be instrumental in selectively modifying the piperidine ring and the benzyl group, allowing for the introduction of various substituents with high precision. mdpi.com

Moreover, the development of stereoselective synthesis methods will be crucial for accessing specific isomers of functionalized derivatives. mdpi.com Many biological targets exhibit stereospecific binding, and the ability to synthesize enantiomerically pure compounds is often a prerequisite for therapeutic applications. nih.gov Chiral catalysts and auxiliaries will play a key role in achieving this goal.

| Functionalization Strategy | Target Moiety | Potential Modifications |

| Late-Stage Functionalization | Piperidine Ring, Benzyl Moiety | Introduction of aryl, alkyl, and heteroatom-containing groups via C-H activation. mdpi.com |

| Stereoselective Synthesis | Piperidine Ring | Control of stereocenters at positions 2, 3, and 4. mdpi.com |

| Click Chemistry | Iodomethyl Group | Facile introduction of diverse functionalities via azide-alkyne cycloadditions. rsc.org |

Investigation of this compound in Emerging Research Domains

While piperidine derivatives have a well-established role in medicinal chemistry, particularly in the development of central nervous system agents, the unique structural features of this compound open doors to new and exciting research areas. nih.govnih.govnih.gov

One such area is the development of novel probes for chemical biology. The iodomethyl group can serve as a reactive handle for attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. These probes could be used to study the interactions of piperidine-based ligands with their biological targets in living cells, providing valuable insights into disease mechanisms.

In the realm of materials science, the rigid yet flexible structure of the 1-benzylpiperidine (B1218667) scaffold could be exploited for the design of new polymers and supramolecular assemblies. The ability to precisely control the functionalization of the molecule could lead to materials with tailored optical, electronic, or self-healing properties.

| Emerging Research Domain | Potential Application | Key Advantages of this compound |

| Chemical Biology | Development of molecular probes for target identification and validation. | Reactive iodomethyl group for bioconjugation. |

| Materials Science | Design of functional polymers and supramolecular materials. | Tunable structural and electronic properties. |

| Asymmetric Catalysis | Development of novel organocatalysts. | Chiral scaffold with a basic nitrogen center. |

Refinement and Development of Analytical Methodologies for Complex Derivatives

As the complexity of this compound derivatives increases, so too will the need for advanced analytical techniques to characterize them. The development of robust and sensitive analytical methods is crucial for ensuring the purity, stability, and quality of these compounds.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) will continue to be a cornerstone for the analysis of these derivatives. nih.gov Future research will focus on developing novel stationary phases and mobile phase compositions to improve the separation of closely related analogs and stereoisomers.

Nuclear magnetic resonance (NMR) spectroscopy will also play a vital role in the structural elucidation of new derivatives. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), will be essential for unambiguously assigning the stereochemistry of complex molecules.

Furthermore, the development of hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis-mass spectrometry (CE-MS), could provide complementary information for the comprehensive analysis of these compounds and their metabolites. The United Nations Office on Drugs and Crime (UNODC) provides recommended methods for the identification and analysis of piperazines, which can serve as a valuable resource. unodc.org

| Analytical Technique | Future Developments | Application |

| HPLC-MS | Novel stationary phases, improved ionization sources. nih.gov | Purity determination, impurity profiling, pharmacokinetic studies. |

| NMR Spectroscopy | Higher field magnets, advanced pulse sequences. | Structural elucidation, stereochemical assignment. |

| Hyphenated Techniques | Miniaturization, increased sensitivity. | Analysis of complex mixtures, metabolite identification. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-(iodomethyl)piperidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of 1-benzylpiperidine derivatives. For example, reacting 1-benzylpiperidine with iodomethane in the presence of a base (e.g., NaH) under anhydrous conditions. Solvent systems like CHCl₃/MeOH (common in related piperidine syntheses) may enhance yield and purity . Purification typically involves column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 0–25°C) and stoichiometry .

Table 1: Representative Synthesis Conditions for Piperidine Derivatives

| Compound | Yield (%) | Solvent System | Key Characterization Methods | Reference |

|---|---|---|---|---|

| Benzoylpiperidine analog | 56 | CHCl₃/MeOH | NMR, HPLC, Elemental Analysis | |

| Hydrazinylpiperidine | N/A | Benzyl chloride/Pd | Mass Spec, IR Spectroscopy |

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify benzyl and iodomethyl substituents (e.g., δ 3.5–4.5 ppm for CH₂I groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 316.07 for C₁₃H₁₇NI) .

- Elemental Analysis : Validate C, H, N, and I percentages (±0.3% tolerance) .

- HPLC : Assess purity (>95%) with retention time comparisons to standards .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent iodine dissociation .

- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis to avoid hydrolysis .

- Degradation Monitoring : Regular HPLC or TLC checks for byproducts (e.g., free iodine or benzylpiperidine) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for anticancer activity?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculate global reactivity indices (e.g., electronegativity, chemical potential) to predict nucleophilic/electrophilic sites. Fukui function analysis identifies reactive regions for functionalization .

-

Molecular Docking : Screen derivatives against cancer targets (e.g., p53 or Bcl-2 proteins) using AutoDock Vina. Prioritize compounds with binding energies < –8 kcal/mol and hydrogen bonds to active-site residues .

-

ADMET Prediction : Use tools like SwissADME to optimize lipophilicity (LogP < 5), blood-brain barrier permeability, and CYP450 inhibition profiles .

Table 2: DFT Parameters for Piperidine Derivatives (Example)

Property Gas Phase Methanol Solvent Reference HOMO-LUMO Gap (eV) 4.2 3.8 Global Electrophilicity Index 1.5 1.7

Q. How can researchers resolve contradictions in biological activity data for piperidine derivatives?

- Methodological Answer :

- Cross-Validation : Combine in vitro assays (e.g., IC₅₀ in HepG-2 cells) with in silico docking to confirm target engagement .

- Gene Expression Profiling : Use qPCR to measure apoptotic markers (e.g., Bax, p53) in treated vs. control cells. Compounds showing ≥2-fold upregulation are prioritized .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish true activity from experimental noise in dose-response curves .

Q. What strategies enhance the selectivity of this compound for neurological targets?

- Methodological Answer :

- Structural Hybridization : Incorporate fragments from known CNS drugs (e.g., imidazole or fluorophenyl groups) to improve blood-brain barrier penetration .

- Metabolic Profiling : Use liver microsomes to identify metabolites; modify labile groups (e.g., replacing iodine with fluorine) to reduce off-target effects .

- In Vivo Imaging : Radiolabel the iodine moiety (e.g., ¹²³I) for SPECT/CT tracking of biodistribution in rodent models .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results?

- Methodological Answer :

- Solvent Effects : Re-run docking simulations with explicit solvent models (e.g., water) to account for hydration effects overlooked in gas-phase DFT .

- Protein Flexibility : Use induced-fit docking to model conformational changes in target proteins upon ligand binding .

- Experimental Replicates : Perform triplicate assays with strict controls (e.g., DMSO vehicle) to minimize variability .

Key Takeaways

- Synthesis : Optimize alkylation conditions and purification for high-purity yields.

- Characterization : Combine NMR, MS, and HPLC for robust structural validation.

- Advanced Design : Integrate DFT, docking, and ADMET for targeted therapeutic applications.

- Data Rigor : Cross-validate computational and experimental data to resolve contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.